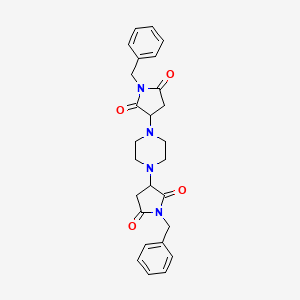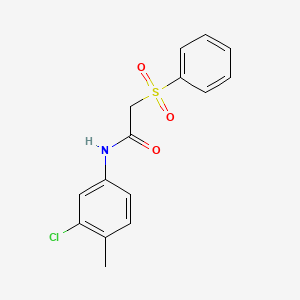
N~1~-methyl-N~2~-(2-naphthylsulfonyl)alaninamide
Übersicht
Beschreibung
N~1~-methyl-N~2~-(2-naphthylsulfonyl)alaninamide (also known as MS-222 or Tricaine) is a commonly used anesthetic agent in scientific research. It is a white crystalline powder that is water-soluble and has a molecular weight of 261.31 g/mol. MS-222 is widely used in the field of aquatic animal research, as it is effective in inducing anesthesia in fish, amphibians, and other aquatic organisms.
Wirkmechanismus
The mechanism of action of MS-222 is not fully understood, but it is thought to act by blocking voltage-gated sodium channels in the nervous system. This results in a decrease in neuronal excitability and ultimately leads to anesthesia.
Biochemical and Physiological Effects
MS-222 has been shown to have a number of biochemical and physiological effects. It has been shown to decrease heart rate and cardiac output in fish, as well as decrease oxygen consumption and carbon dioxide production. MS-222 has also been shown to inhibit the activity of some enzymes, such as cholinesterase.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using MS-222 in scientific research is its effectiveness as an anesthetic agent. It is also relatively easy to administer and has a fast onset of action. However, there are some limitations to its use. MS-222 can be toxic to some species of fish and other aquatic organisms, and its use is regulated in some countries. Additionally, MS-222 can interfere with some experimental assays, such as those involving ion channels.
Zukünftige Richtungen
There are many potential future directions for research involving MS-222. One area of interest is the development of new anesthetic agents that are more effective and less toxic than MS-222. Another area of interest is the study of the long-term effects of MS-222 exposure on aquatic organisms, particularly in the context of environmental pollution. Finally, there is potential for the use of MS-222 in the development of new drugs for the treatment of neurological disorders.
Wissenschaftliche Forschungsanwendungen
MS-222 is commonly used in scientific research for its anesthetic properties. It is particularly useful in the field of aquatic animal research, where it is used to induce anesthesia in fish and other aquatic organisms. MS-222 is also used in the study of muscle physiology, as it can be used to immobilize muscle fibers for analysis.
Eigenschaften
IUPAC Name |
N-methyl-2-(naphthalen-2-ylsulfonylamino)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S/c1-10(14(17)15-2)16-20(18,19)13-8-7-11-5-3-4-6-12(11)9-13/h3-10,16H,1-2H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYYIVBUZZJJSDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC)NS(=O)(=O)C1=CC2=CC=CC=C2C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-{2-chloro-4-[(cyclohexylamino)methyl]-6-methoxyphenoxy}acetamide hydrochloride](/img/structure/B4235934.png)
![4-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]-1-{[2-(trifluoromethyl)phenyl]sulfonyl}piperidine](/img/structure/B4235937.png)
![ethyl 4-{[4-(propionylamino)benzoyl]amino}benzoate](/img/structure/B4235942.png)
![2-(8,8-dimethyl-4-oxo-7,10-dihydro-8H-thiopyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-methylphenyl)acetamide](/img/structure/B4235948.png)


![N-(3-fluorophenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B4235978.png)
![[2-(2-oxo-1,2,3,4-tetrahydrobenzo[h]quinolin-4-yl)phenoxy]acetonitrile](/img/structure/B4235983.png)

![4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(tetrahydro-2-furanylmethyl)butanamide](/img/structure/B4235998.png)
![2-(phenylsulfonyl)-N-[2-(phenylthio)phenyl]acetamide](/img/structure/B4236009.png)
acetyl]amino}benzoate](/img/structure/B4236013.png)